molecular formula C17H22ClFN2O2 B2700273 2-chloro-4-fluoro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034606-32-9

2-chloro-4-fluoro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2700273
CAS No.: 2034606-32-9
M. Wt: 340.82
InChI Key: IUKBQCHUYMIRCQ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine and tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine under coupling conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide intermediate.

    Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group can be attached via a nucleophilic substitution or addition reaction, depending on the specific functional groups present on the intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and tetrahydrofuran moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-4-fluoro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzamide: Lacks the piperidine and tetrahydrofuran moieties.

    4-fluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide: Lacks the chloro substituent.

    2-chloro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide: Lacks the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents, along with the piperidine and tetrahydrofuran moieties, makes 2-chloro-4-fluoro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide unique

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2/c18-16-9-13(19)1-2-15(16)17(22)20-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKBQCHUYMIRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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